2',4,4',6'-Tetramethoxychalcone

Description

Chemical Identity and Systematic Nomenclature

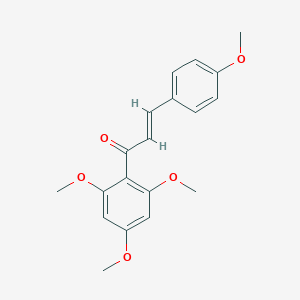

2',4,4',6'-Tetramethoxychalcone is systematically designated as (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one according to IUPAC nomenclature standards. The compound is registered under multiple CAS numbers, including 25163-67-1 and 94103-36-3, reflecting its significance in chemical databases and commercial availability. The molecular structure consists of two aromatic rings connected by an α,β-unsaturated carbonyl system, with the (E)-configuration indicating the trans-arrangement of substituents across the central double bond. The systematic name precisely describes the substitution pattern, with one methoxy group positioned at the para-position of ring A and three methoxy groups located at the 2', 4', and 6' positions of ring B.

The canonical SMILES representation COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC accurately captures the compound's structural features, including the stereochemistry of the central olefinic bond. The isomeric SMILES notation incorporates the explicit (E)-stereochemical designation, ensuring unambiguous structural representation for computational and database applications. The InChI key JQNMAEHFTQBROH-JXMROGBWSA-N provides a unique identifier for database searches and chemical informatics applications.

Structural Framework and Substitution Patterns

The molecular architecture of this compound is built upon the fundamental chalcone scaffold, characterized by two aromatic rings (rings A and B) connected through a three-carbon α,β-unsaturated ketone bridge. Ring A features a single methoxy substituent at the para-position (4-position), while ring B contains three methoxy groups strategically positioned at the 2', 4', and 6' positions, creating a trimethoxylated aromatic system. This substitution pattern significantly influences the compound's electronic properties, conformational preferences, and biological activities.

The exact mass of 328.13107373 g/mol, as determined by high-resolution mass spectrometry, confirms the molecular composition and isotopic distribution. The compound exhibits seven rotatable bonds, contributing to its conformational flexibility, while maintaining five hydrogen bond acceptors and zero hydrogen bond donors, characteristics that influence its pharmacokinetic properties. The topological polar surface area (TPSA) of 54.00 Ų indicates moderate polarity, suggesting favorable membrane permeability properties for biological applications.

Properties

CAS No. |

25163-67-1 |

|---|---|

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4g/mol |

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+ |

InChI Key |

JQNMAEHFTQBROH-JXMROGBWSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Anticancer Activity

2',4,4',6'-Tetramethoxychalcone (TMC)

- Mechanism : Induces apoptosis via caspase-3 activation and cell cycle arrest (G2/M phase) in ovarian cancer cells .

- Key data : IC₅₀ values range from 10–50 µM depending on cancer cell type .

E-α-p-OMe-C6H4-TMC

- Structure : Contains an additional 4-methoxyphenyl group at the α-position.

- Mechanism: Non-cytotoxic cytoprotective agent that induces heme oxygenase-1 (HO-1), reducing oxidative stress in macrophages .

3-Hydroxy-4,3',4',5'-Tetramethoxychalcone

- Structure : Hydroxy group at position 3 and methoxy groups at 4, 3', 4', 5'.

- Mechanism : Potent NF-κB inhibitor, suppressing tumor growth in breast and colon cancers .

- Key data : IC₅₀ of 8.2 µM in HT-29 colon cancer cells .

Odoratin (2'-Hydroxy-3',4,4',6'-Tetramethoxychalcone)

Antibacterial Activity

2',4'-Dihydroxychalcone

- Activity : Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria (MIC: 0.10–100 µg/mL) .

- Limitation : Lower metabolic stability due to two hydroxyl groups .

3,2'-Dihydroxy-2,4,4',6'-Tetramethoxychalcone (Compound 55)

TMC

- Data Gap: Limited direct antibacterial data for TMC, but structural analogs suggest methoxy-rich chalcones exhibit moderate activity due to reduced membrane permeability .

Anti-Inflammatory and Cytoprotective Activity

E-α-p-OMe-C6H4-TMC

- Mechanism: Inhibits pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) via HO-1 induction .

- Advantage: Non-cytotoxic at effective concentrations (EC₅₀: 5–10 µM) .

2'-Hydroxy-4,3',4',6'-Tetramethoxychalcone (Compound 27)

- Activity : Suppresses LPS-induced inflammation in BV2 microglial cells by downregulating NADPH oxidases .

TMC

Structure-Activity Relationship (SAR) Analysis

Key SAR Trends :

Methoxy vs. Hydroxy Groups : Methoxy substitutions enhance lipophilicity and membrane permeability, critical for anticancer activity. Hydroxy groups improve antioxidant capacity but reduce metabolic stability .

Positional Effects : A 2'-methoxy group (as in TMC) favors apoptosis, while 2'-hydroxy derivatives (e.g., Compound 27) show anti-inflammatory effects .

Preparation Methods

Base-Catalyzed Protocol

A representative procedure involves reacting 2,4,6-trimethoxyacetophenone (1.0 eq) with 4-methoxybenzaldehyde (1.2 eq) in methanol under basic conditions. Aqueous potassium hydroxide (40% w/v) is added dropwise to the stirred mixture at 0–5°C, followed by gradual warming to room temperature. After 12–24 hours, the precipitate is filtered, washed with cold methanol, and recrystallized to yield the chalcone (56–94% yield).

Key Parameters

| Parameter | Specification |

|---|---|

| Catalyst | KOH (40% aqueous) |

| Solvent | Methanol |

| Temperature | 0°C → RT |

| Reaction Time | 12–24 hours |

| Yield | 56–94% |

The reaction’s regioselectivity is ensured by the electron-donating methoxy groups, which activate the acetophenone’s α-carbon for nucleophilic attack.

Acid-Catalyzed Variant

Piperidine in pyridine facilitates chalcone formation via enolate intermediate stabilization. A mixture of 2,4,6-trimethoxyacetophenone and 4-methoxybenzaldehyde in pyridine (10 mL) with piperidine (10 drops) is stirred overnight. Acidic work-up (HCl) followed by ethyl acetate extraction and silica gel chromatography yields the product (63–72%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing processing times from hours to minutes. A protocol adapted from functionalized chalcone syntheses involves:

-

Mixing 2,4,6-trimethoxyacetophenone (2.69 mmol) and 4-methoxybenzaldehyde (2.69 mmol) in methanol.

-

Adding aqueous KOH (catalytic) and irradiating at 100 W for 2 minutes.

-

Quenching with ice-cold HCl and recrystallizing the precipitate from methanol.

Advantages Over Conventional Methods

-

Time Efficiency : 2 minutes vs. 12–24 hours.

-

Yield Improvement : 70–85% (vs. 56–94% in conventional).

-

Reduced Byproducts : Minimal side reactions due to uniform heating.

Micellar Catalysis in Green Solvents

Recent advancements employ cationic micellar systems (e.g., CTAB) to enhance reactivity while reducing environmental impact. A green synthesis protocol includes:

-

Dissolving reactants in water with cetyltrimethylammonium bromide (CTAB, 2% w/v).

-

Adding DBU (1,8-diazabicycloundec-7-ene) as a base.

Performance Metrics

| Condition | Yield (%) | Side Products |

|---|---|---|

| CMC (0.9 mM CTAB) | 56 | None |

| 5×CMC (4.5 mM CTAB) | 65 | None |

| 61×CMC (54.9 mM CTAB) | 61 | <5% Michael adducts |

Micellar systems improve substrate solubility and reduce organic solvent use, aligning with green chemistry principles.

Structural Characterization and Validation

Synthetic this compound is validated via:

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the (E)-configuration (CCDC 835297). The dihedral angle between aromatic rings is 48.7°, with methoxy groups adopting planar orientations.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Sustainability | Scalability |

|---|---|---|---|---|

| Conventional Base | 56–94 | 12–24 h | Moderate | High |

| Microwave-Assisted | 70–85 | 2 min | High | Moderate |

| Micellar Catalysis | 56–65 | 6 h | Very High | Low |

Microwave synthesis offers the best balance of efficiency and yield, while micellar methods excel in sustainability. Traditional protocols remain preferable for large-scale production due to established infrastructure.

Challenges and Optimization Strategies

Byproduct Formation

Michael adducts (e.g., 4a) may form under prolonged basic conditions. Strategies to mitigate this include:

Q & A

Basic: What established methods are used for synthesizing and characterizing 2',4,4',6'-Tetramethoxychalcone?

Methodological Answer:

The synthesis of this compound typically involves Claisen-Schmidt condensation between appropriately substituted acetophenones and benzaldehydes under basic conditions. For example, 2,3,4,6-tetramethoxyacetophenone can react with 4-methoxybenzaldehyde in ethanolic NaOH to yield the chalcone derivative. Structural characterization employs spectroscopic techniques:

- 1H/13C NMR confirms methoxy group positioning and α,β-unsaturated ketone geometry.

- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C19H20O6, exact mass 344.126 g/mol) .

- UV-Vis spectroscopy (λmax ~300–350 nm) identifies conjugation patterns .

Purity is assessed via HPLC with reverse-phase C18 columns and photodiode array detection, ensuring >95% purity for biological assays .

Basic: What in vitro assays evaluate the antioxidant and antimicrobial activities of this compound?

Methodological Answer:

- Antioxidant Activity :

- Antimicrobial Activity :

Advanced: How do researchers resolve contradictions in reported antimicrobial efficacy data?

Methodological Answer:

Discrepancies in MIC values (e.g., 250 μg/mL vs. 2000 μg/mL for B. cereus) arise from structural analogs (e.g., 2',4',6'- vs. 3,4,4'-substituted derivatives) and assay conditions. Key strategies include:

- Structural Confirmation : Ensure compound identity via 2D NMR (e.g., NOESY for stereochemistry) to rule out isomer contamination .

- Standardized Protocols : Adopt CLSI guidelines with consistent inoculum size (5 × 10⁵ CFU/mL) and solvent controls (DMSO <1% v/v) .

- Synergy Studies : Test combinations with antibiotics (e.g., β-lactams) to identify potentiation effects masked in single-agent assays .

Advanced: What experimental strategies elucidate pro-apoptotic mechanisms in cancer cells?

Methodological Answer:

- Cell Cycle Analysis : Flow cytometry with PI staining reveals G1/S arrest (e.g., in ovarian cancer cells at 20 μM), linked to cyclin D1 downregulation .

- Apoptosis Markers : Western blotting for cleaved PARP, caspase-3, and Bax/Bcl-2 ratio confirms mitochondrial pathway activation .

- Transcriptomic Profiling : RNA-seq identifies HO-1 induction (via Nrf2) and STAT5 inhibition, validated by siRNA knockdown .

- Xenograft Models : Dose-response studies (10–50 mg/kg, oral) in immunodeficient mice assess tumor volume reduction and toxicity .

Advanced: How are structural modifications used to enhance bioavailability?

Methodological Answer:

- Sulfonation : React with Na2SO3 to form water-soluble sulfonic acid salts, improving aqueous solubility (e.g., trans-3,3',4,4'-tetramethoxychalcone sulfonation) .

- Pro-drug Design : Esterification of phenolic -OH groups (e.g., acetyl or PEGylation) enhances intestinal absorption, with hydrolysis in plasma regenerating active compound .

- Nanocarrier Encapsulation : Liposomal formulations (10–200 nm diameter) increase plasma half-life from 2 to 8 hours in pharmacokinetic studies .

Advanced: How is target engagement specificity validated for JAK/STAT pathway inhibition?

Methodological Answer:

- Kinase Profiling : Use recombinant JAK2/STAT5 in TR-FRET Assays to measure IC50 (e.g., 1.2 μM for STAT5 phosphorylation) .

- CRISPR-Cas9 Knockouts : STAT5-null cell lines confirm phenotype rescue (e.g., apoptosis resistance) .

- Phosphoproteomics : SILAC-based mass spectrometry identifies off-target kinase inhibition (e.g., AKT/mTOR cross-reactivity) .

- Inhibitor Competition : Co-treatment with STAT5 activators (e.g., IL-3) reverses anti-proliferative effects, confirming pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.